molecular formula C18H20FNO3 B4332670 3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide

3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide

Cat. No. B4332670
M. Wt: 317.4 g/mol
InChI Key: JOSJTULYHFZVBJ-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of various neurotransmitter receptors in the brain, including dopamine, serotonin, and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce pain and fever in animal models. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide is its potential applications in scientific research. It has been found to exhibit various pharmacological activities, making it a promising candidate for the development of new drugs. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide. One potential direction is the development of new drugs based on this compound. It has been found to exhibit various pharmacological activities, making it a promising candidate for the treatment of various diseases. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound exerts its pharmacological effects. Finally, the study of its potential side effects and toxicity is also an important area for future research.

Scientific Research Applications

3-(3-fluorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c19-15-8-4-5-13(11-15)9-10-17(22)20-16(12-21)18(23)14-6-2-1-3-7-14/h1-8,11,16,18,21,23H,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSJTULYHFZVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)NC(=O)CCC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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